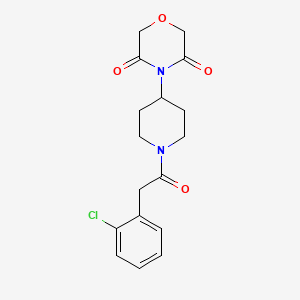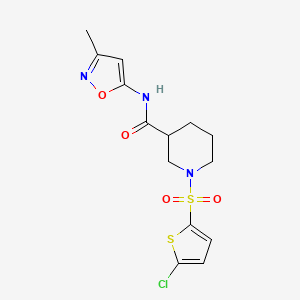![molecular formula C26H22ClN3O5 B2904868 Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-67-6](/img/no-structure.png)
Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C26H22ClN3O5 and its molecular weight is 491.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One of the main areas of research involving this compound is its synthesis and the exploration of its chemical reactivity. For instance, derivatives of ethyl 2-amino-3-cyano-2',5-dioxo-5'-phenyl-1',2',5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3'-pyrrole]-2'-carboxylates were synthesized via a one-pot reaction, showcasing the versatility of such compounds in synthesizing spiro and fused heterocyclic structures (Sal’nikova, Dmitriev, & Maslivets, 2017). Another study demonstrated the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] by reacting pyrrolediones with malononitrile and tetronic acid, highlighting the synthetic utility of these compounds in generating complex heterocyclic systems (Abe et al., 2010).
Pharmacological Potential
Research into the pharmacological potential of such compounds has also been a focal point. For example, a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, showing significant antitumor activity and efficacy as c-Met/ALK dual inhibitors (Jingrong Li et al., 2013). This illustrates the compound's relevance in developing new therapeutic agents targeting specific cancer types.
Molecular Structure Analysis
Additionally, studies on the molecular structure and crystallography of related compounds provide valuable insights into their chemical behavior and potential applications. For example, the crystal and molecular structure of ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate was determined, offering a deeper understanding of the structural features that may influence their chemical reactivity and biological activity (Dmitriev, Silaichev, & Maslivets, 2015).
Eigenschaften
CAS-Nummer |
873571-67-6 |
|---|---|
Molekularformel |
C26H22ClN3O5 |
Molekulargewicht |
491.93 |
IUPAC-Name |
ethyl 2-amino-1'-[(4-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C26H22ClN3O5/c1-3-34-24(32)21-22(28)35-19-12-14(2)29-23(31)20(19)26(21)17-6-4-5-7-18(17)30(25(26)33)13-15-8-10-16(27)11-9-15/h4-12H,3,13,28H2,1-2H3,(H,29,31) |
InChI-Schlüssel |
SWGPEWWXFFYJNI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=O)NC(=C2)C)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)


![N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide](/img/structure/B2904793.png)
![2-Fluoro-5-formyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B2904794.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2904796.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)
![2-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2904805.png)

